Tetrachloroferrate(1-)

Description

Properties

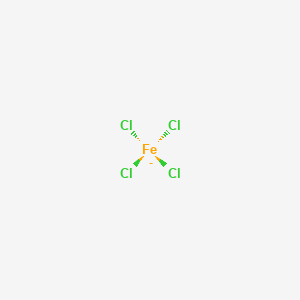

Molecular Formula |

Cl4Fe- |

|---|---|

Molecular Weight |

197.7 g/mol |

IUPAC Name |

tetrachloroiron(1-) |

InChI |

InChI=1S/4ClH.Fe/h4*1H;/q;;;;+3/p-4 |

InChI Key |

HCQLFHJKDCJBSQ-UHFFFAOYSA-J |

SMILES |

Cl[Fe-](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Fe-](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tetrachloroferrate 1 Compounds

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to tetrachloroferrate(1-) compounds, typically involving the reaction of an iron(III) source with a chloride salt. wikipedia.org

A primary method for synthesizing tetrachloroferrate(1-) salts involves the direct reaction of anhydrous iron(III) chloride (FeCl₃) with a chloride salt of an organic cation. wikipedia.org In this reaction, the Lewis acidic iron(III) chloride abstracts a chloride ion from the precursor salt to form the stable tetrahedral [FeCl₄]⁻ anion.

One notable example is the synthesis of ferricenium tetrachloroferrate, which can be prepared by reacting ferrocene (B1249389) with anhydrous iron(III) chloride in a solvent like ether. prepchem.com Similarly, various organic diamines, such as ethylenediamine (B42938) and tetramethylethylenediamine, have been reacted with aqueous acidic iron(III) chloride to yield tetrachloroferrate(III) complexes. researchgate.net The choice of the organic cation precursor is critical as it dictates the properties of the final product, leading to materials ranging from crystalline salts to ionic liquids. rsc.org

Table 1: Examples of Direct Synthesis of Tetrachloroferrate(1-) Compounds

| Cation Precursor | Iron Source | Reaction Conditions | Resulting Compound | Reference |

| Ferrocene | Anhydrous Iron(III) Chloride | Ether solvent, 2:4 molar ratio | Ferricenium tetrachloroferrate | prepchem.com |

| Ethylenediamine | Aqueous acidic Iron(III) Chloride | Acidic solution | Ethylenediammonium aquapentachloroferrate(III) | researchgate.net |

| Tetramethylethylenediamine | Aqueous acidic Iron(III) Chloride | Acidic solution | Tetramethylethylenediammonium tetrachloroferrate(III) chloride | researchgate.net |

| Isoquinoline | Aqueous acidic Iron(III) Chloride | Acidic solution | Isoquinolinium tetrachloroferrate(III) | researchgate.net |

Solvent choice plays a crucial role not only in facilitating the reaction but also in the crystallization and purification of the final tetrachloroferrate(1-) product. The solubility of reactants and the resulting salt in different media can be leveraged to drive the reaction and isolate a pure product. For instance, the synthesis of ferricenium tetrachloroferrate uses ether as the reaction medium, followed by recrystallization from absolute ethanol (B145695). prepchem.com

However, the solvent can also mediate the formation of impurities. In the case of ferricenium tetrachloroferrate synthesis, recrystallization from ethanol can yield a product contaminated with diferricenium μ-oxo-bis(trichloroferrate). prepchem.com To obtain a spectroscopically pure product, a more refined solvent-mediated crystallization or recrystallization is necessary. prepchem.com Techniques such as recrystallization from freshly distilled thionyl chloride or an aqueous-methanolic solution of hydrogen chloride have proven effective in eliminating such impurities and yielding high-purity blue-black crystal flakes. prepchem.com The principle of solvent-mediated crystallization, where the solvent can influence the formation of intermediate phases and the final crystal structure, is a key technique in obtaining high-quality crystalline materials. rsc.orgnorthwestern.edu

Anion Exchange and Metathesis Reactions

Anion exchange, or metathesis, provides a versatile alternative to direct synthesis, particularly for preparing ionic liquids with specific cation-anion combinations that may not be accessible through direct routes. rsc.org

A robust two-step methodology has been employed for the synthesis of various tetrachloroferrate(1-) ionic liquids. rsc.org This approach separates the formation of the organic cation from the introduction of the tetrachloroferrate(1-) anion.

Step 1: Quaternization: The first step involves the synthesis of the desired organic cation through a quaternization reaction. For example, cations based on pyridine, benzimidazole, trimethylamine, or triphenylphosphine (B44618) can be synthesized by reacting them with an alkylating or benzylating agent (e.g., a methyl or benzyl (B1604629) halide). rsc.org This results in the formation of a cation paired with a simple halide anion, such as chloride ([Cation]⁺Cl⁻).

Step 2: Anion Exchange: The second step is an anion-exchange reaction where the initially formed salt is treated with a source of tetrachloroferrate(1-), such as hydrated iron(III) chloride. The chloride anion from the organic salt is exchanged for the [FeCl₄]⁻ anion, yielding the target ionic liquid ([Cation]⁺[FeCl₄]⁻) and a simple byproduct. rsc.org

This two-step pathway has been successfully used to synthesize a series of eight different ionic liquids with methyl and benzyl-substituted cations and the tetrachloroferrate(1-) anion. rsc.orgucl.ac.uk

Table 2: Two-Step Synthesis of Dibenzylbenzimidazolium Tetrachloroferrate(III) rsc.org

| Step | Reactants | Process | Product of Step |

| 1. Quaternization | Benzimidazole, Benzyl chloride | Synthesis of the cation | Dibenzylbenzimidazolium chloride |

| 2. Anion Exchange | Dibenzylbenzimidazolium chloride, Hydrated iron(III) chloride | Metathesis reaction | Dibenzylbenzimidazolium tetrachloroferrate(III) |

Redox Chemistry in Tetrachloroferrate(1-) Formation

While many syntheses start with iron in the +3 oxidation state, tetrachloroferrate(1-) can also be formed through redox reactions where iron(II) is oxidized to iron(III). rsc.org An oxidation-reduction reaction is defined by the transfer of electrons between two species, resulting in a change in their oxidation numbers. libretexts.org

A clear example of this is the oxidation of ferrous chloride (FeCl₂) by carbon tetrachloride (CCl₄) in an acetonitrile (B52724) solvent with an excess of chloride ions. rsc.org Spectrophotometric studies of this reaction show the formation of the [FeCl₄]⁻ anion. The proposed mechanism involves the formation of a transient charge-transfer complex between ferrous chloride and carbon tetrachloride. This complex then decomposes in the rate-determining step to form the tetrachloroferrate(1-) anion and a trichloromethyl radical (•CCl₃). rsc.org

Influence of Reaction Conditions and Precursors on Yield and Purity

The yield and purity of tetrachloroferrate(1-) compounds are highly sensitive to the chosen precursors and the specific reaction conditions employed.

The nature of the cation precursor significantly influences the final product's structure and properties. rsc.orgresearchgate.net For direct synthesis, the purity of the reactants is paramount. The use of anhydrous iron(III) chloride is often specified to prevent the formation of hydrated or oxo-bridged iron complexes. prepchem.com

The molar ratio of the reactants is another critical factor. In the synthesis of ferricenium tetrachloroferrate from ferrocene and iron(III) chloride, a 1:2 molar ratio (2 mmol ferrocene to 4 mmol FeCl₃) is utilized. prepchem.com

Perhaps most critical to purity is the process of isolation and recrystallization. As previously noted, the direct product from the reaction of ferrocene and FeCl₃ in ether, when recrystallized from ethanol, is contaminated. prepchem.com Achieving high purity requires a subsequent recrystallization from a more suitable solvent system, such as thionyl chloride or an acidic methanol-water mixture, which effectively removes the μ-oxo-bis(trichloroferrate) impurity. prepchem.com The success of this purification is confirmed through elemental analysis and spectroscopy. prepchem.com

Table 3: Elemental Analysis Data for Purified Ferricenium Tetrachloroferrate prepchem.com

| Element | Found (%) | Calculated (%) |

| Carbon (C) | 31.22 | 31.30 |

| Hydrogen (H) | 2.71 | 2.63 |

| Chlorine (Cl) | 36.80 | 36.96 |

Structural Chemistry of Tetrachloroferrate 1 Anions and Their Salts

Geometric Distortions and Tetrahedral Environment

The tetrachloroferrate(1-) anion, featuring a central iron(III) atom, characteristically adopts a tetrahedral geometry. wikipedia.org However, crystallographic studies consistently reveal that this tetrahedron is rarely perfect, exhibiting measurable distortions from ideal symmetry. researchgate.netnih.gov These distortions are influenced by factors such as the nature of the counter-cation and the specific interactions within the crystal packing. researchgate.nettandfonline.com

Analysis of Fe-Cl Bond Lengths and Cl-Fe-Cl Angles

The geometry of the [FeCl₄]⁻ anion is defined by the lengths of the four iron-chlorine bonds and the six chlorine-iron-chlorine angles. A survey of numerous crystal structures shows that the average Fe-Cl bond length is approximately 2.204 Å, and the average Cl-Fe-Cl bond angle is 109.32°. nih.gov However, significant variations are observed in different chemical environments.

In the compound tetraaqua-cis-dichloroiron(III) tetrachloroferrate(III) monohydrate, the Fe-Cl bonds of the tetrahedral anion range from 2.169(4) Å to 2.220(4) Å, showcasing a clear deviation from uniformity. iucr.org Similarly, detailed analysis of ionic liquids containing the [FeCl₄]⁻ anion reveals a distorted tetrahedral geometry. rsc.org For instance, in 1-ethyl-3-methylbenzimidazolium tetrachloroferrate(III) (compound 2 in a referenced study), the Fe-Cl bond lengths are found to be between 2.1853(8) Å and 2.1967(7) Å. rsc.org In 1-benzyl-3-methylbenzimidazolium tetrachloroferrate(III) (compound 6 ), the range is similar, from 2.1937(5) Å to 2.1991(5) Å. rsc.org

The Cl-Fe-Cl bond angles also deviate from the ideal tetrahedral angle of 109.47°. In the aforementioned benzimidazolium salts, the angles range from 106.02(3)° to 111.13(3)° for compound 2 and from 107.16(2)° to 111.17(2)° for compound 6 , with mean values of 109.39(3)° and 109.47(2)°, respectively. rsc.org

| Compound | Fe-Cl Bond Length Range (Å) | Cl-Fe-Cl Angle Range (°) | Reference |

|---|---|---|---|

| 1-Ethyl-3-methylbenzimidazolium Tetrachloroferrate(III) | 2.1853(8) – 2.1967(7) | 106.02(3) – 111.13(3) | rsc.org |

| 1-Benzyl-3-methylbenzimidazolium Tetrachloroferrate(III) | 2.1937(5) – 2.1991(5) | 107.16(2) – 111.17(2) | rsc.org |

| Tetraaqua-cis-dichloroiron(III) Tetrachloroferrate(III) Monohydrate | 2.169(4) – 2.220(4) | Not specified | iucr.org |

Deviations from Ideal Tetrahedral Symmetry

The observed variations in bond lengths and angles confirm that the [FeCl₄]⁻ anion consistently deviates from ideal Td symmetry in the solid state. These geometric distortions can be quantified using distortion indices. scirp.org For example, in the compound FeCl₄(C₅N₂H₆)(C₅N₂H₅), the distortion indices were calculated to be minimal, with DI(Fe-Cl) = 0.00301 Å for bond lengths and DI(Cl-Fe-Cl) = 0.00157° for angles, indicating only a slight distortion. scirp.org

In other cases, the distortion is more pronounced. The structure of 2-methylpyridinium tetrachloroferrate(III) is described as having a slightly distorted tetrahedral coordination with three angles smaller, two almost equal, and one larger than the ideal tetrahedral angle. researchgate.net Similarly, spectroscopic data for Cs₃FeCl₅ indicate that the geometry of the [FeCl₄]²⁻ ion is a tetrahedron elongated along one of its axes, a distortion from perfect tetrahedral symmetry. tandfonline.com These deviations are critical as they can influence the electronic and magnetic properties of the salt.

Crystallographic Analysis of Tetrachloroferrate(1-) Salts

The arrangement of ions in the crystal lattice of tetrachloroferrate(1-) salts is dictated by a combination of electrostatic forces and more subtle intermolecular interactions, particularly when organic cations are present.

Crystal Packing and Intermolecular Interactions

The crystal structures of tetrachloroferrate(1-) salts often feature layered arrangements where inorganic anionic layers are separated by layers of cations. scirp.orgmdpi.com In the structure of FeCl₄(C₅N₂H₆)(C₅N₂H₅), for instance, the [FeCl₄]⁻ anions are situated between layers of the organic cations. scirp.org The cohesion and dimensionality of the resulting ionic structure are heavily reinforced by a network of non-covalent interactions. scirp.org

A predominant feature in the crystal packing of tetrachloroferrate(1-) salts with organic cations is the presence of extensive hydrogen bonding networks. Specifically, weak C-H···Cl hydrogen bonds play a crucial role in linking the cations and anions. rsc.orgresearchgate.net In the crystal structure of (C₅H₇.₅₀N₃O)₂[FeCl₄], C-H···Cl hydrogen bonds, along with stronger N-H···Cl bonds, create a three-dimensional network that connects the [FeCl₄]⁻ tetrahedra with the organic cations. researchgate.net

These interactions are also evident in benzimidazolium-based tetrachloroferrate ionic liquids, where ions interact through C–H···Cl, π(C–C)···Cl, and π(C–N)···Cl contacts. rsc.org In the structure of methylammonium (B1206745) tetrachloroferrate (MAFeCl₄), a relatively short hydrogen bond (N-H···Cl) of 2.797 Å is observed between the methylammonium (MA⁺) groups and the [FeCl₄]⁻ ions, highlighting the importance of these interactions in defining the crystal architecture. rsc.org These hydrogen-bonding possibilities introduced by organic cations can significantly influence the complexation and lattice energy balances within the solid. acs.org

When the tetrachloroferrate(1-) anion is paired with aromatic organic cations, π-π stacking interactions become a significant structure-directing force. rsc.org These interactions occur between the planar aromatic rings of adjacent cations, leading to well-defined packing motifs.

In the crystal structure of bis(2-methylquinolinium) tetrachloroferrate(III) chloride, π–π stacking interactions are observed between the quinolinium cations, which are arranged in an ABBA pattern. iucr.orgresearchgate.net This stacking, along with hydrogen bonds, creates a complex supramolecular assembly. researchgate.net Similarly, in the tetrachloroferrate(III) complex with methylene (B1212753) blue, the planar cationic dye molecules are stacked in an antiparallel fashion, exhibiting π–π associations with an interplanar distance of 3.431 Å. researchgate.net These stacking interactions can be a dominant factor in the crystal structure formation, with calculated interaction energies confirming their significance. researchgate.net In some structures, Fe-Cl···π interactions are also observed, further stabilizing the crystal lattice. iucr.orgresearchgate.net

Role of Counterions in Crystal Structure Stabilization

The stabilization of the crystal framework is often achieved through a network of non-covalent interactions, particularly hydrogen bonds. mdpi.com In salts with organic cations containing N-H or C-H groups, such as pyridinium (B92312) or imidazolium (B1220033) derivatives, extensive C–H···Cl hydrogen bonds are formed between the cation and the tetrachloroferrate(1-) anion. researchgate.netnih.gov For instance, in the crystal structure of quinolinium tetrachloroferrate(III), C—H⋯Cl interactions between the ions form zigzag ribbons, which are further linked into a three-dimensional network via Fe—Cl⋯π interactions. researchgate.net Similarly, in the structure of (Hbet)₂Cl[FeCl₄], the hydrogen bonding network follows the Pearson HSAB (hard and soft acids and bases) concept, where the hard chloride anion interacts preferentially with the hard carboxyl group of the betaine (B1666868) cation, while the softer tetrachloroferrate(1-) anion interacts with the soft methyl groups. scispace.com

The nature of the counterion can also influence the geometry of dinuclear anions containing tetrachloroferrate moieties. For example, the (μ-oxo)bis[trichloroferrate(III)] dianion can exist in either a linear or a bent conformation, and the specific form adopted is affected by the accompanying dication. d-nb.info This demonstrates that the counterion's role extends beyond simple charge balancing to actively participating in the determination of the final solid-state structure.

Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in salts of tetrachloroferrate(1-). These different crystal structures, or polymorphs, can exhibit distinct physical properties. The transitions between these phases can be induced by changes in temperature or pressure.

Salts of tetrachloroferrate(III) with imidazolium-based cations, which are magnetic ionic liquids, are particularly known to exhibit complex thermal behavior. uoc.grCurrent time information in Bangalore, IN. For example, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroferrate(III) (EMIM[FeCl₄]) displays thermal polymorphism, undergoing both reversible and irreversible solid-solid crystalline transitions upon heating and cooling, which can lead to the formation of metastable phases. uoc.grCurrent time information in Bangalore, IN. The thermal behavior is highly dependent on the material's history. In contrast, for 1-butyl-3-methylimidazolium tetrachloroferrate(III) (BMIM[FeCl₄]), crystallization from the molten state is hindered, and the substance forms a glass upon cooling. uoc.grCurrent time information in Bangalore, IN.

Another example is found in tetramethylphosphonium tetrachloroferrate(III), [(CH₃)₄P][FeCl₄], which undergoes sequential phase transitions that can be tuned. researchgate.net These transitions are associated with dielectric anomalies and are driven by the reorientational dynamics of the cationic groups. The symmetry breaking that occurs during these phase transitions can lead to switchable properties, such as second harmonic generation (SHG) effects. researchgate.net The study of (trimim)[FeCl₄] (where trimim is 1,2,3-trimethylimidazolium) has revealed three different crystal structures in the solid state, elucidated through variable-temperature diffraction studies. These structural changes are governed by the thermal motion of the organic cation. researchgate.net

These phase transitions are often accompanied by changes in magnetic properties. For instance, weak antiferromagnetic interactions have been observed in [(CH₃)₄P][FeCl₄] below room temperature. researchgate.net The study of these polymorphic transitions is crucial for understanding the structure-property relationships in these materials.

Dinuclear and Polymeric Structures Involving Tetrachloroferrate Moieties

While the simple [FeCl₄]⁻ anion is mononuclear, iron(III) and chloride can form more complex, bridged structures. The most prominent of these are dinuclear anions, where two iron centers are linked by a bridging ligand.

Structural Characterization of (μ-Oxo)bis[trichloroferrate(III)]

The dinuclear (μ-oxo)bis[trichloroferrate(III)] anion, [Cl₃FeOFeCl₃]²⁻ or [Fe₂OCl₆]²⁻, is a well-characterized species in which two {FeCl₃} units are bridged by a single oxygen atom. d-nb.info This anion is often formed in the presence of iron(III) chloride and a suitable cation in aqueous or partially aqueous media.

The geometry of the [Fe₂OCl₆]²⁻ anion is notably flexible, with the Fe-O-Fe angle showing great diversity, ranging from approximately 140° to a perfectly linear 180°. d-nb.info Theoretical calculations suggest that the linear isomer is the minimum on the potential energy surface, and the bent conformations observed in many crystal structures are the result of attractive intermolecular interactions within the crystal packing, particularly O···H-X contacts. d-nb.info The specific angle adopted is highly dependent on the nature of the counterion. For instance, a study on the bis(benzyltrimethylammonium) salt showed the co-existence of both bent (144.6°) and linear (180°) forms of the anion in the same crystal structure. d-nb.info

The iron(III) centers in the [Fe₂OCl₆]²⁻ anion are typically in a distorted tetrahedral coordination environment. The Fe-O bond distances are generally in the range of 1.74 to 1.79 Å, while the Fe-Cl distances range from approximately 2.19 to 2.23 Å.

Below is a table summarizing key structural parameters for the (μ-oxo)bis[trichloroferrate(III)] anion found in different crystal structures.

| Counterion | Fe-O-Fe Angle (°) | Avg. Fe-O Distance (Å) | Avg. Fe-Cl Distance (Å) | Crystal System | Space Group | Reference |

| Tris(2,2'-bipyridine)iron(II) | 148.9(7) | 1.752 | ~2.21 | Monoclinic | P2₁/c | d-nb.info |

| Diferricenium | 160.8(7) | 1.754 | 2.19 | Orthorhombic | Pnma | |

| Benzyltrimethylammonium | 144.6 and 180 | - | - | - | - | d-nb.info |

Table 1: Selected structural data for the (μ-oxo)bis[trichloroferrate(III)] anion with various counterions.

Formation of Extended Coordination Networks

The tetrachloroferrate(1-) anion, [FeCl₄]⁻, is a saturated coordination complex that typically acts as a terminal, non-bridging species. scribd.com Its primary role in the solid state is to function as a counterion, balancing the charge of a cationic species, which can be a simple inorganic ion, a metal complex, or an organic cation. researchgate.net Consequently, the formation of extended coordination polymers where the [FeCl₄]⁻ anion itself acts as a bridging ligand to link multiple metal centers is not a common structural motif.

However, tetrachloroferrate(1-) anions are integral components in the formation of extended supramolecular networks. These networks are not built through strong, directional coordinate bonds involving the [FeCl₄]⁻ anion as a linker, but rather through a web of weaker, non-covalent interactions. mdpi.com The chloride ligands on the surface of the tetrahedral anion are effective hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks, often with organic cations that act as hydrogen bond donors. researchgate.netmdpi.com

For example, in the crystal structure of (QH)[FeCl₄] (where QH is quinolinium), C—H···Cl interactions link the ions into ribbons. These ribbons are then connected into a three-dimensional architecture via Fe—Cl···π interactions between the chloride ligands and the aromatic system of the quinolinium cation. researchgate.net Similarly, in ionic liquids containing tetrachloroferrate(1-), the interplay of Coulombic forces and hydrogen bonding between the anion and cation can lead to the formation of extended networks that dictate the material's properties. mdpi.com While not coordination polymers in the traditional sense, these supramolecular assemblies represent a significant aspect of the structural chemistry of tetrachloroferrate(1-) salts, demonstrating how the anion participates in the organization of complex solid-state architectures.

Spectroscopic Probes of Electronic and Vibrational Structure

Nuclear Spectroscopy

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly effective technique for probing the local electronic structure of iron-containing compounds, providing valuable insights into the oxidation and spin states of the iron nucleus. In the case of tetrachloroferrate(1-) ([FeCl₄]⁻) complexes, ⁵⁷Fe Mössbauer spectroscopy serves as a definitive tool for characterizing the iron(III) center.

The spectra of various tetrachloroferrate(III) salts, typically involving organic cations, have been extensively studied under different temperature conditions. nih.govmdpi.com These studies consistently reveal hyperfine and dynamic parameters characteristic of a high-spin d⁵ iron(III) configuration. rsc.org The high-spin state of the Fe³⁺ ion in a tetrahedral environment results in a spherically symmetric electronic charge distribution (⁶A₁ ground state), which would ideally lead to a single absorption line in the Mössbauer spectrum. However, distortions in the crystal lattice and the influence of surrounding cations can induce an electric field gradient (EFG) at the iron nucleus, resulting in quadrupole splitting (ΔE_Q). psu.edu

The isomer shift (δ) values for tetrachloroferrate(III) compounds are indicative of the s-electron density at the iron nucleus and are consistent with the +3 oxidation state. researchgate.net For instance, at room temperature, isomer shifts typically fall within a narrow range, further confirming the Fe(III) assignment. psu.edu As the temperature is lowered, the isomer shift generally increases, a common phenomenon related to the second-order Doppler shift. psu.edu

The quadrupole splitting in these complexes is particularly sensitive to the local symmetry of the [FeCl₄]⁻ anion and the nature of the counter-ion. psu.edu The magnitude of the quadrupole splitting and its temperature dependence can provide information about lattice dynamics and subtle structural distortions. mdpi.compsu.edu In some instances, the Mössbauer spectra of tetrachloroferrate(III) salts exhibit relaxation-broadened transitions, which can be analyzed to understand the spin relaxation processes. mdpi.com

The following table summarizes representative Mössbauer spectroscopic data for several tetrachloroferrate(III) salts, illustrating the typical ranges for isomer shifts and quadrupole splittings.

Interactive Data Table: Mössbauer Parameters for Tetrachloroferrate(III) Salts

| Compound | Temperature (K) | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm s⁻¹) | Reference |

| [BMIM][FeCl₄]¹ | 109.5 | - | 0.25 | mdpi.com |

| [P(C₆H₅)₄][FeCl₄] | 295 | - | - | nih.gov |

| [P(C₆H₅)₄][FeCl₄] | 223 | - | - | nih.gov |

| [P(C₆H₅)₄][FeCl₄] | 173 | - | - | nih.gov |

| [P(C₆H₅)₄][FeCl₄] | 123 | - | - | nih.gov |

| [DABCOH₂][FeCl₄]·Cl² | Room Temp. | ~0.2 | Singlet | acs.org |

| (Et₄N)₂[FeCl₄] | 4.2 | 1.00 | 3.30 | dtu.dk |

¹ Spectrum fitted to a doublet with a line width of 0.62 mm s⁻¹. ² Relative to iron metal.

Mass Spectrometry for Cation and Anion Confirmation

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is a powerful analytical tool for the structural confirmation of ionic compounds like tetrachloroferrate(1-) salts. rsc.org This technique allows for the direct detection of both the cation and the anion in separate ionization modes, providing unambiguous evidence of the compound's composition. mdpi.com

In the positive ion mode (ESI-MS⁺), the organic or inorganic cation of the salt is detected. The resulting mass-to-charge ratio (m/z) confirms the identity of the counter-ion associated with the tetrachloroferrate(1-) anion. rsc.org This is a crucial step in the characterization of newly synthesized tetrachloroferrate-based ionic liquids and salts. rsc.orgmdpi.com

Conversely, the negative ion mode (ESI-MS⁻) is employed to confirm the presence of the tetrachloroferrate(1-) anion, [FeCl₄]⁻. The spectrum will show a characteristic peak corresponding to the mass of the [FeCl₄]⁻ species. mdpi.com For example, a fragment peak at an m/z of approximately 198.01 has been identified as corresponding to [FeCl₄]⁻ (calculated m/z ≈ 197.81). mdpi.com The observation of this anion, along with the specific cation in the positive mode, validates the formation of the target tetrachloroferrate(1-) salt.

The following table presents a selection of cations that have been identified using positive mode ESI-MS in various tetrachloroferrate(1-) salts, along with the confirmation of the [FeCl₄]⁻ anion in the negative mode.

Interactive Data Table: Mass Spectrometry Data for Tetrachloroferrate(1-) Salts

| Cation | Cation Formula | Observed Cation m/z (ESI-MS⁺) | Anion Formula | Observed Anion m/z (ESI-MS⁻) | Reference |

| 1-Anilino-3-methylpyridinium | [C₁₂H₁₂N]⁺ | 170.09 | [FeCl₄]⁻ | - | rsc.org |

| 1-Benzyl-3-methylbenzimidazolium | [C₁₄H₁₃N₂]⁺ | 299.15 | [FeCl₄]⁻ | - | rsc.org |

| 1-Phenylimidazolium | [HPhIm]⁺ | 145.08 | [FeCl₄]⁻ | 198.01 | mdpi.com |

| 1-Methyl-3-propylpyridinium | [C₉H₁₁N₂]⁺ | 147.09 | [FeCl₄]⁻ | - | rsc.org |

| Benzyltriphenylphosphonium | [C₂₅H₂₂P]⁺ | 353.14 | [FeCl₄]⁻ | - | rsc.org |

| Methyltriphenylphosphonium | [C₁₉H₁₈P]⁺ | 277.11 | [FeCl₄]⁻ | - | rsc.org |

| N,N-Dimethyl-N-propyl-1-propanaminium | [C₁₀H₁₆N]⁺ | 150.12 | [FeCl₄]⁻ | - | rsc.org |

| Trimethyl(phenylmethyl)ammonium | [C₁₀H₁₆N]⁺ | - | [FeCl₄]⁻ | - | rsc.org |

| Trimethylamine | [C₄H₁₂N]⁺ | 74.09 | [FeCl₄]⁻ | - | rsc.org |

| Pyridine | [C₆H₈N]⁺ | 94.06 | [FeCl₄]⁻ | - | rsc.org |

Electronic Structure and Magnetic Properties

Spin State Analysis of Iron(III) in Tetrachloroferrate(1-)

The iron(III) ion in the tetrachloroferrate(1-) complex possesses a d⁵ electron configuration. In the tetrahedral crystal field environment provided by the four chloride ligands, the five d orbitals split into two energy levels: a lower doubly degenerate e set and a higher triply degenerate t₂ set.

Spectroscopic and magnetic studies have consistently shown that the Fe(III) center in [FeCl₄]⁻ adopts a high-spin state . wikipedia.orgrsc.org This means that the five d electrons occupy the available orbitals to maximize the total spin, resulting in five unpaired electrons. This high-spin configuration is a consequence of the relatively weak ligand field strength of the chloride ions, which leads to a small energy gap (Δt) between the e and t₂ orbitals. The energy required to pair electrons in the lower e orbitals is greater than the energy needed to promote them to the higher t₂ orbitals.

Visible absorption spectroscopy reveals characteristic features of high-spin tetrachloroferrate anions. The effective paramagnetic moment per iron ion has been measured to be approximately 5.66 μB, which is in close agreement with the theoretical spin-only value of 5.92 μB for a high-spin d⁵ system.

Magnetic Susceptibility and Ordering Phenomena

The presence of unpaired electrons in the high-spin Fe(III) center imparts paramagnetic properties to tetrachloroferrate(1-) compounds. wikipedia.orgrsc.org The magnetic susceptibility of these materials is a key parameter for understanding the interactions between the magnetic moments of the iron ions.

Antiferromagnetic Interactions and Néel Temperatures

At high temperatures, materials containing the [FeCl₄]⁻ anion typically exhibit paramagnetic behavior, with the magnetic susceptibility following the Curie-Weiss law. However, as the temperature is lowered, weak antiferromagnetic interactions between the iron centers become significant. researchgate.net These interactions lead to a collective ordering of the magnetic moments in an antiparallel fashion at a critical temperature known as the Néel temperature (Tₙ) .

Below the Néel temperature, the material transitions to an antiferromagnetically ordered state. For instance, in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrachloroferrate (Emim[FeCl₄]), long-range antiferromagnetic ordering is observed below a Néel temperature of approximately 3.8 K. researchgate.netresearchgate.net The paramagnetic Curie temperature for this compound is around -2.5 K, with the negative value being indicative of antiferromagnetic interactions. The specific Néel temperature can be influenced by the nature of the cation accompanying the [FeCl₄]⁻ anion and the resulting crystal structure. researchgate.netresearchgate.net For example, the larger cation in 1-butyl-3-methylimidazolium tetrachloroferrate ([C₄mim]FeCl₄) leads to weaker Fe-Cl interactions and a reduced Tₙ compared to its ethyl-substituted counterpart.

The table below summarizes the Néel temperatures for some tetrachloroferrate(1-) compounds.

| Compound | Néel Temperature (Tₙ) |

| 1-ethyl-3-methylimidazolium tetrachloroferrate (Emim[FeCl₄]) | ~3.8 K researchgate.netresearchgate.net |

| (BEDT-TTFVO)·FeCl₄ | 1.0 K nih.gov |

| (BEDT-TTFVS)·FeCl₄ | 0.8 K nih.gov |

| (enH₂)[FeCl₅(H₂O)] | ~3.4 K acs.org |

| [DABCOH₂]₂[FeCl₄(H₂O)₂]Cl₃ | ~2.0 K acs.org |

This table presents a selection of tetrachloroferrate(1-) compounds and their corresponding Néel temperatures, indicating the onset of antiferromagnetic ordering.

Superexchange Mechanisms in Crystalline Lattices

The antiferromagnetic coupling between the Fe(III) centers in the crystalline lattice is not a direct interaction but is mediated by the intervening chloride ligands. This indirect exchange interaction is known as superexchange . researchgate.net In the solid state, the arrangement of the [FeCl₄]⁻ anions and the associated cations determines the specific superexchange pathways.

The primary pathway for superexchange in many tetrachloroferrate(1-) salts is believed to occur through Fe-Cl···Cl-Fe linkages. researchgate.net The effectiveness of this interaction depends on the distance and angles between the interacting iron centers and the bridging chloride ions. The presence of hydrogen bonds, such as N-H···Cl, can also influence the crystal packing and, consequently, the magnetic interactions. researchgate.net

Canted Antiferromagnetism

In some instances, the antiferromagnetic ordering in tetrachloroferrate(1-) compounds is not perfectly antiparallel. Instead, the magnetic moments of the sublattices may be slightly tilted or "canted" with respect to each other. nih.gov This phenomenon, known as canted antiferromagnetism , results in a small net magnetic moment. edutinker.com

For example, in the compound (BEDT-TTFVS)·FeBr₄, which is structurally similar to the tetrachloroferrate analogue, antiferromagnetic ordering with a canted angle occurs, leading to a small residual magnetization. nih.gov This canting can arise from various factors, including the Dzyaloshinskii-Moriya interaction, which is allowed in crystal structures lacking inversion symmetry.

Theoretical Approaches to Electronic Structure

To gain a deeper understanding of the electronic properties of the tetrachloroferrate(1-) anion, theoretical models such as Ligand Field Theory and Molecular Orbital Theory are employed.

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a framework for describing the electronic structure of coordination complexes by considering the interaction between the metal d orbitals and the ligand orbitals. wikipedia.org For the tetrahedral [FeCl₄]⁻ complex, LFT explains the splitting of the d orbitals into the lower e and higher t₂ sets. The magnitude of this splitting (Δt) is crucial in determining the spin state of the complex. As mentioned earlier, the weak field nature of the chloride ligands results in a small Δt, favoring the high-spin d⁵ configuration.

Molecular Orbital (MO) Theory offers a more detailed picture of the bonding in [FeCl₄]⁻ by considering the linear combination of atomic orbitals from both the iron atom and the chloride ligands to form molecular orbitals. The MO diagram for a tetrahedral complex shows the formation of bonding, non-bonding, and antibonding molecular orbitals. youtube.com

In the case of [FeCl₄]⁻, the four chloride ligands provide eight valence electrons that fill the bonding molecular orbitals. The five d electrons of the Fe(III) ion occupy the non-bonding and antibonding molecular orbitals derived primarily from the metal d orbitals. The analysis of these molecular orbitals helps to rationalize the electronic transitions observed in the absorption spectra and provides insights into the nature of the Fe-Cl bonds.

The interaction between the metal and ligand orbitals can be further analyzed to understand the superexchange mechanism. The overlap between the metal d orbitals and the ligand p orbitals provides a pathway for the magnetic interaction between adjacent iron centers. Population analysis methods can be used to quantify the distribution of electron density within the molecule, shedding light on the degree of covalency in the Fe-Cl bonds. huntresearchgroup.org.uk

Correlation Between Structure and Magnetic Behavior

The correlation between the crystal structure and magnetic behavior is primarily understood through the concept of superexchange. This is an indirect coupling mechanism where the magnetic interaction between two iron centers is mediated by the intervening non-magnetic chloride ligands. The efficacy of this exchange depends critically on the distance between the paramagnetic Fe(III) centers and the specific pathways available for interaction, which are determined by the crystal packing.

The counter-cation plays a decisive role in defining the crystal structure. The size, shape, and charge distribution of the cation influence the packing density, the orientation of the [FeCl₄]⁻ tetrahedra, and the inter-anionic distances. researchgate.net In salts with organic cations, particularly those capable of forming hydrogen bonds (e.g., organic ammonium (B1175870) cations), specific interactions like N–H···Cl hydrogen bonds can establish effective superexchange pathways, influencing the nature and strength of the magnetic coupling. researchgate.netresearchgate.net

Research on various tetrachloroferrate(1-) salts has demonstrated that while these compounds are paramagnetic at higher temperatures, many exhibit weak antiferromagnetic coupling as the temperature is lowered. researchgate.net The transition to a long-range ordered antiferromagnetic state typically occurs at very low temperatures, with Néel temperatures (Tₙ) often below 10 K. researchgate.net The strength of this antiferromagnetic interaction, often quantified by the Weiss constant (θ), is highly sensitive to structural parameters. Generally, longer distances between the iron centers (Fe···Fe) lead to weaker magnetic coupling. researchgate.net

The geometry of the [FeCl₄]⁻ anion itself, which is usually a slightly distorted tetrahedron, also contributes to the magnetic properties. researchgate.netrsc.org The Fe-Cl bond lengths and Cl-Fe-Cl bond angles are influenced by the crystalline environment established by the counter-cations. These subtle distortions can affect the orbital overlap in the superexchange pathway. Studies of various salts show that Fe-Cl bond lengths are consistently found in the range of 2.18 to 2.20 Å. rsc.org

The following table presents data from crystallographic and magnetic studies on several tetrachloroferrate(1-) compounds, illustrating the connection between their structural features and magnetic characteristics. The choice of the organic cation directly influences the crystal system and the distances between iron centers, which in turn correlates with the observed magnetic behavior.

| Compound | Crystal System | Space Group | Fe-Cl Bond Length Range (Å) | Key Intermolecular Interactions | Magnetic Behavior |

|---|---|---|---|---|---|

| [1-Benzyl-3-methylbenzimidazolium][FeCl₄] | Monoclinic | P2₁/c | 2.193(5) – 2.199(5) | π-π stacking | Paramagnetic, with effective magnetic moment close to spin-only value. rsc.orgrsc.org |

| [1,3-Dimethylbenzimidazolium][FeCl₄] | Monoclinic | P2₁/c | 2.185(8) – 2.196(7) | π-π stacking | Paramagnetic, with effective magnetic moment close to spin-only value. rsc.orgrsc.org |

| (tmedH₂)[FeCl₄]Cl | Monoclinic | P2₁/n | Not specified | N-H···Cl hydrogen bonds | Weak antiferromagnetic interactions. researchgate.net |

| [3-Me(IsoQH)][FeCl₄] | Not specified | Not specified | Not specified | N-H···Cl hydrogen bonds, π-π stacking | Antiferromagnetic interactions transmitted in the crystal lattice. researchgate.net |

| [(pyH)₃Cl][FeCl₄]₂ | Orthorhombic | Pbca | avg. 2.184(5) & 2.185(2) | Not specified | Canted antiferromagnet with Tₙ = 2.212 K. researchgate.net |

Reactivity and Reaction Mechanisms

Ligand Exchange and Substitution Reactions

Ligand exchange reactions are fundamental to the reactivity of tetrachloroferrate(1-), where one or more chloride ligands are replaced by other ligands. libretexts.org These reactions are crucial in the formation of various iron(III) complexes and are influenced by factors such as the nature of the incoming ligand and the reaction conditions.

The substitution of chloride ligands in the tetrachloroferrate(1-) anion can proceed through different mechanisms, including associative, dissociative, and interchange pathways. libretexts.orgyoutube.com The kinetics of these reactions are often studied to elucidate the underlying mechanism. For square planar d⁸ complexes, which share some mechanistic principles with tetrahedral complexes, associative mechanisms are often favored. libretexts.org

The rate of halide substitution can be influenced by the trans effect, where the ligand trans to the leaving group influences the rate of substitution. libretexts.org While more pronounced in square planar complexes, the principles can offer insights into the reactivity of tetrahedral species like tetrachloroferrate(1-). The kinetics of chloride exchange in sulfonyl chlorides, for example, have been studied in detail, showing a dependence on the electronic nature of substituents. nih.gov

Tetrachloroferrate(1-) can react with various ligands to form mixed-ligand complexes. For instance, the reaction of iron(III) chloride with ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) can lead to the formation of complexes such as cis-[FeCl₂(phen)₂]⁺[FeCl₄]⁻. researchgate.net In these reactions, the tetrachloroferrate(1-) anion can act as a counter-ion or be directly involved in the ligand substitution process. The addition of thiocyanate (B1210189) ions to a solution containing iron(III) ions results in the formation of the intensely colored [Fe(SCN)(H₂O)₅]²⁺, demonstrating a ligand exchange reaction where a water ligand is replaced by a thiocyanate ligand. libretexts.org

The formation of these mixed-ligand complexes is often accompanied by a change in coordination number and geometry. For example, the reaction of hexa-aqua iron(III) ions with concentrated hydrochloric acid can lead to the formation of the tetrahedral tetrachloroferrate(1-) ion, involving a change in both the ligands and the coordination number.

Coordination Behavior with Various Counterions and Solvents

The structure and properties of the tetrachloroferrate(1-) anion in the solid state and in solution are significantly influenced by the nature of the counterion and the solvent.

In the solid state, the tetrachloroferrate(1-) anion is found with a variety of cations, often organic ammonium (B1175870) salts like tetraethylammonium (B1195904) or tetramethylammonium. rsc.orgwikipedia.org The choice of cation can influence the crystal packing and, in some cases, the magnetic properties of the resulting salt. rsc.orgacs.org For instance, 1-butyl-3-methylimidazolium tetrachloroferrate is an example of a magnetic ionic liquid. wikipedia.org

In solution, the speciation of iron(III) chloride complexes is complex and depends on the concentration and the presence of other ions. In aqueous solutions, iron(III) can exist as a series of aquo and chloro complexes, such as [FeCl(H₂O)₅]²⁺, [FeCl₂(H₂O)₄]⁺, and [FeCl₃(H₂O)₃], in equilibrium with the tetrachloroferrate(1-) anion. nih.gov The dominant species depends on the chloride ion concentration. In concentrated solutions with an excess of chloride ions, the tetrahedral [FeCl₄]⁻ anion is a major species. nih.gov The solvent also plays a crucial role; for example, in ether, iron(III) chloride can form adducts like FeCl₃(OEt₂)₂. wikipedia.org

Role as an Intermediate in Chemical Transformations

The tetrachloroferrate(1-) anion often serves as a transient intermediate in various chemical reactions. Its formation can facilitate reactions by acting as a source of soluble iron(III) in non-aqueous media or by participating directly in catalytic cycles.

For example, in Friedel-Crafts alkylations and acylations, iron(III) chloride is used as a Lewis acid catalyst. wikipedia.org The reaction mechanism can involve the formation of a tetrachloroferrate(1-) species upon reaction with a chlorinated reagent, which then participates in the catalytic cycle.

In the industrial synthesis of ethylene (B1197577) dichloride from ethylene and chlorine, iron(III) chloride is used as a catalyst. wikipedia.org It is plausible that tetrachloroferrate(1-) or related chlorido-iron(III) species are involved as intermediates in this process. The lability of the Fe-Cl bonds in tetrachloroferrate(1-) allows for the coordination of substrates and subsequent transformations.

Theoretical and Computational Studies of Tetrachloroferrate 1

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of the tetrachloroferrate(1-) ion. Its balance of computational cost and accuracy makes it well-suited for studying transition metal complexes.

DFT calculations have been extensively employed to predict the ground state geometry and electronic structure of the [FeCl₄]⁻ anion. These studies consistently confirm that the isolated ion possesses a tetrahedral (Td) symmetry. The high-spin d⁵ electronic configuration of the Fe(III) center results in a sextet ground state (⁶A₁).

Geometry optimization using various DFT functionals, often paired with basis sets of double-zeta or triple-zeta quality, yields precise predictions for the iron-chlorine bond length and the Cl-Fe-Cl bond angle. For instance, calculations have predicted Fe-Cl bond lengths in the range of 2.18 to 2.20 Å, which is in excellent agreement with experimental data obtained from X-ray crystallography of various tetrachloroferrate salts. The Cl-Fe-Cl bond angles are consistently calculated to be the ideal tetrahedral angle of 109.5°.

The electronic structure is characterized by the five unpaired d-electrons on the iron center, which are distributed in the e and t₂ orbitals. DFT provides a detailed picture of the molecular orbitals, showing significant covalent character in the Fe-Cl bonds through the mixing of iron 3d and chlorine 3p orbitals.

Table 1: Calculated vs. Experimental Geometrical Parameters for [FeCl₄]⁻

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

| Fe-Cl Bond Length | 2.18 - 2.20 Å | ~2.19 Å |

| Cl-Fe-Cl Bond Angle | 109.5° | ~109.5° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. In the high-spin [FeCl₄]⁻ complex, both the HOMO and LUMO are predominantly of metal d-orbital character. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that can be correlated with the stability and reactivity of the complex.

Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum of [FeCl₄]⁻. The observed weak absorptions in the visible region are assigned to ligand-field (d-d) transitions, which are formally forbidden by the Laporte selection rule for a centrosymmetric environment but gain some intensity due to the lack of a center of inversion in the tetrahedral geometry and vibronic coupling. The more intense bands in the ultraviolet region are attributed to ligand-to-metal charge transfer (LMCT) transitions, primarily from chlorine p-orbitals to the empty iron d-orbitals. TD-DFT calculations have been successful in assigning these transitions and reproducing the experimental spectrum with reasonable accuracy.

Table 2: Representative Calculated Electronic Transitions for [FeCl₄]⁻

| Transition Type | Calculated Energy Range (eV) | Description |

| Ligand-Field (d-d) | < 3.0 | Transitions between Fe 3d orbitals |

| Ligand-to-Metal Charge Transfer (LMCT) | > 3.0 | Excitation from Cl 3p to Fe 3d orbitals |

DFT calculations have proven invaluable in interpreting and predicting various spectroscopic parameters for the [FeCl₄]⁻ ion. This includes parameters for Mössbauer, vibrational (infrared and Raman), and magnetic resonance spectroscopies.

For Mössbauer spectroscopy , DFT can accurately predict the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the electron density at the iron nucleus, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. For the high-spin d⁵ [FeCl₄]⁻, which has a spherically symmetric charge distribution, the electric field gradient is expected to be zero, resulting in a negligible quadrupole splitting. DFT calculations confirm this, predicting a ΔE_Q close to zero, in line with experimental observations.

Vibrational frequencies corresponding to the fundamental modes of the [FeCl₄]⁻ tetrahedron can also be calculated using DFT. The tetrahedral [FeCl₄]⁻ ion has four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(T₂), and ν₄(T₂). DFT calculations can predict the frequencies of these modes, which can then be compared with experimental data from infrared and Raman spectroscopy to aid in the assignment of the observed bands.

A significant area of theoretical investigation for systems containing multiple magnetic centers is the determination of the exchange coupling constant, J, which describes the magnetic interaction between these centers. While the isolated [FeCl₄]⁻ ion is a mononuclear complex, it is a crucial component of many binuclear and polynuclear iron-sulfur-chloride clusters where exchange coupling is a key feature.

The broken-symmetry DFT approach is a widely used method to calculate J values. This method involves performing calculations on a low-symmetry electronic state and relating the energy difference between this and the high-spin state to the exchange coupling constant. Early work by Noodleman and Baerends on related iron-sulfur clusters laid the foundation for these types of calculations. For bridged systems containing [FeCl₄] units, DFT can elucidate how factors like bond angles and distances influence the sign and magnitude of J, determining whether the magnetic interaction is ferromagnetic (J > 0) or antiferromagnetic (J < 0).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time evolution of a system of interacting atoms or molecules. For [FeCl₄]⁻, MD simulations have been particularly useful for understanding its behavior in solution and in the molten state, especially in the context of ionic liquids.

In these simulations, the [FeCl₄]⁻ ion is typically modeled as a rigid or flexible body, and its interactions with surrounding solvent molecules or other ions are described by a force field. MD simulations can provide insights into the solvation structure around the [FeCl₄]⁻ anion, including the coordination numbers and radial distribution functions of solvent molecules. Furthermore, dynamical properties such as diffusion coefficients and rotational correlation times of the [FeCl₄]⁻ ion can be calculated, offering a microscopic view of its transport properties in condensed phases. These simulations have been instrumental in understanding the role of [FeCl₄]⁻ in the physical and chemical properties of chloroferrate-based ionic liquids.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of reactions involving the [FeCl₄]⁻ ion. These methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products.

For example, the role of [FeCl₄]⁻ as a catalyst or reactant in organic reactions has been investigated using these methods. By calculating the energy barriers for different possible reaction pathways, the most likely mechanism can be determined. This includes modeling the coordination of reactants to the iron center, bond activation steps, and the subsequent formation of products. Such studies provide a level of detail that is often difficult to obtain through experimental means alone. For instance, the mechanism of iron-catalyzed cross-coupling reactions or oxidation reactions where [FeCl₄]⁻ is a key species can be explored, revealing the intricate details of the catalytic cycle.

Continuum Solvation Models and Ionic Liquid Simulations

Theoretical and computational chemistry provides powerful tools for understanding the behavior of the tetrachloroferrate(1-) ([FeCl₄]⁻) anion, particularly within the complex environment of ionic liquids (ILs). These methods, ranging from continuum solvation models to detailed molecular dynamics simulations, offer insights into the thermodynamic, structural, and dynamic properties that govern the functionality of [FeCl₄]⁻-based materials. acs.org

Continuum Solvation Models

Continuum solvation models are computationally efficient methods that approximate the solvent as a continuous dielectric medium rather than as individual molecules. arxiv.orgresearchgate.net This approach is valuable for calculating thermodynamic properties like solvation free energies. nih.gov Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) calculate the bulk electrostatic contributions and factor in terms for cavity formation, dispersion, and solvent structure. nih.govwiley-vch.de

One of the most prominent continuum models applied to ionic liquids is the Conductor-like Screening Model for Real Solvents (COSMO-RS). wikipedia.orgscm.com COSMO-RS combines quantum chemistry calculations with statistical thermodynamics to predict the chemical potential of species in a liquid phase. wikipedia.org This method has been successfully used to predict the volumetric and thermodynamic properties of imidazolium-based ionic liquids containing the [FeCl₄]⁻ anion. researchgate.netresearchgate.net

Research has demonstrated that COSMO-RS can accurately describe the effect of both the cation and anion on the properties of ionic liquids. researchgate.net In one study, ion-paired structures of various imidazolium (B1220033) cations with the [FeCl₄]⁻ anion were generated at the B3LYP/6-31++G** level of theory to predict densities and molar volumes. researchgate.netresearchgate.net The results showed excellent agreement with experimental data, yielding linear regression correlation coefficients greater than 0.99, confirming the model's predictive power. researchgate.netresearchgate.net

Table 1: Application of COSMO-RS to Imidazolium-Based Tetrachloroferrate(1-) Ionic Liquids This table summarizes the computational approach and findings from studies using the COSMO-RS model on ionic liquids containing the [FeCl₄]⁻ anion.

| Cations Studied | Anion | Computational Method | Properties Predicted | Key Finding | Reference |

|---|

Ionic Liquid Simulations

Molecular Dynamics (MD) simulations offer a more detailed, atomistic view of ionic liquids, providing insights into their structure and dynamics over time. researchgate.netrequimte.pt These simulations have been extensively used to study magnetic ionic liquids (MILs) where [FeCl₄]⁻ is the anion, often paired with imidazolium-based cations like 1-ethyl-3-methylimidazolium (B1214524) ([emim]⁺), 1-butyl-3-methylimidazolium ([bmim]⁺), and 1-hexyl-3-methylimidazolium (B1224943) ([hmim]⁺). researchgate.netrsc.org

MD simulations rely on force fields to define the interactions between atoms. For [FeCl₄]⁻ based ILs, researchers have successfully employed non-polarizable force fields, such as a combination of OPLS-AA for the imidazolium cation and the universal force field (UFF) for the [FeCl₄]⁻ anion. researchgate.net These simulations allow for the investigation of a wide range of properties across various temperatures. researchgate.net

Key properties investigated through MD simulations include:

Volumetric Properties : Density and isobaric thermal expansion coefficients. researchgate.netrsc.org

Structural Properties : Radial Distribution Functions (RDFs) and Spatial Distribution Functions (SDFs), which describe the arrangement of ions relative to each other. researchgate.netrsc.org

Dynamical Properties : Viscosity, self-diffusion coefficients, and electrical conductivity. researchgate.netrsc.org

A significant area of research involves the response of these MILs to external magnetic fields. nih.gov Simulations have shown that applying a magnetic field can alter the molecular distribution of the ions. rsc.org This can lead to an increase in the diffusion coefficients of ionic liquids such as 1-butyl-3-methylimidazolium tetrachloroferrate(III) and 1-octyl-3-methylimidazolium tetrachloroferrate(III). nih.gov For other systems, like trihexyl(tetradecyl) phosphonium (B103445) tetrachloroferrate(III), the viscosity has been observed to decrease under an applied magnetic field. acs.org

Table 2: Research Findings from Molecular Dynamics (MD) Simulations of [FeCl₄]⁻ Ionic Liquids This table presents a selection of findings from MD simulations on various properties of ionic liquids containing the tetrachloroferrate(1-) anion.

| Ionic Liquid System | Property Studied | Research Finding | Reference |

|---|---|---|---|

| [emim][FeCl₄], [bmim][FeCl₄], [hmim][FeCl₄] | Volumetric, Dynamic, Structural Properties | MD simulations successfully modeled density, viscosity, diffusion, and ion arrangement at temperatures from 293.15 K to 453.15 K. | researchgate.netrsc.org |

| [bmim][FeCl₄] | Effect of External Magnetic Field | An external magnetic field was found to reduce the intensity of Radial Distribution Functions (RDFs), indicating a change in ion-ion interactions and orientations. | rsc.org |

| [RA]⁺[FeCl₄]⁻ (R= –CH₃, –CH₂C₆H₅; A= pyridine, etc.) | Diffusion Coefficient | The diffusion coefficient was calculated to be approximately 7.55 × 10⁻⁸ cm² s⁻¹. | rsc.org |

Advanced Applications in Materials Science and Green Chemistry Excluding Prohibited Areas

Magnetic Ionic Liquids (MILs)

Magnetic ionic liquids (MILs) are a fascinating class of materials that merge the desirable properties of ionic liquids—such as low volatility, high thermal stability, and designable structures—with the magnetic responsiveness imparted by a paramagnetic component. mdpi.comacs.org The tetrachloroferrate(1-) anion, a high-spin d⁵ system, is a primary choice for creating these materials due to its significant magnetic moment. mdpi.comrsc.org

Synthesis and Characterization of Tetrachloroferrate(1-)-Based MILs

The synthesis of tetrachloroferrate(1-)-based MILs is typically a straightforward process. A common and well-documented method involves the direct reaction of an organic chloride salt, such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([Emim]Cl), with an equimolar amount of iron(III) chloride (FeCl₃). This reaction is often exothermic and can be performed as a solid-state reaction under an inert atmosphere to prevent moisture contamination, which can lead to the hydrolysis of the [FeCl₄]⁻ anion.

The general synthesis can be represented as: Organic Cation Chloride + FeCl₃ → [Organic Cation]⁺[FeCl₄]⁻

A variety of organic cations have been paired with the tetrachloroferrate(1-) anion to tune the physical and chemical properties of the resulting MIL. mdpi.comrsc.org These include imidazolium (B1220033), pyridinium (B92312), ammonium (B1175870), and phosphonium (B103445) derivatives. mdpi.comrsc.org The choice of cation influences properties such as melting point, viscosity, and solubility. mdpi.com

Table 1: Examples of Tetrachloroferrate(1-)-Based MILs and their Properties

| Cation | Chemical Formula | Melting Point (°C) | Magnetic Behavior |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium ([Emim]⁺) | [Emim][FeCl₄] | < 25 | Paramagnetic |

| 1-Butyl-3-methylimidazolium ([Bmim]⁺) | [Bmim][FeCl₄] | -11 | Paramagnetic |

| N-Butylpyridinium ([C4Py]⁺) | [C4Py][FeCl₄] | 37.6 | Paramagnetic |

Data sourced from multiple studies for illustrative purposes. researchgate.netmdpi.com

Characterization of these MILs is crucial to confirm their structure and properties. Spectroscopic techniques such as FT-IR, Raman, and UV-Vis spectroscopy are used to verify the presence of the tetrachloroferrate(1-) anion and the integrity of the organic cation. rsc.org Single-crystal X-ray diffraction provides definitive structural information, revealing the tetrahedral geometry of the [FeCl₄]⁻ anion and the packing of the ions in the solid state. rsc.org Magnetic properties are typically investigated using techniques like Superconducting Quantum Interference Device (SQUID) magnetometry, which confirms the paramagnetic or, in some cases at low temperatures, antiferromagnetic behavior. mdpi.comnih.gov

Integration into Composite Materials and Ionogels

The unique properties of tetrachloroferrate(1-)-based MILs make them excellent candidates for incorporation into composite materials and ionogels. Ionogels are a class of hybrid materials where an ionic liquid is confined within a solid matrix, which can be polymeric, inorganic, or a combination of both. researchgate.netacademie-sciences.fr This immobilization retains the beneficial properties of the ionic liquid, such as ionic conductivity and magnetic responsiveness, while providing mechanical stability. researchgate.net

For instance, 1-butyl-3-methylimidazolium tetrachloroferrate ([Bmim][FeCl₄]) has been successfully incorporated into a polymethylmethacrylate (PMMA) matrix to create flexible, transparent, and paramagnetic ionogels. researchgate.net These materials combine the mechanical properties of the polymer with the magnetic functionality of the MIL. The resulting ionogels exhibit ionic conductivity that is dependent on temperature and the concentration of the MIL. researchgate.net

The integration of these MILs into solid supports also offers advantages in catalysis, as it facilitates the separation and recycling of the catalyst. acs.org The magnetic nature of the [FeCl₄]⁻ anion allows for the easy removal of the composite material from a reaction mixture using an external magnet.

Catalysis in Organic Synthesis and Inorganic Transformations

The tetrachloroferrate(1-) anion plays a significant role in catalysis, acting either as a catalyst itself or as a component of a catalytic system. rsc.org Its Lewis acidic nature, stemming from the iron(III) center, is a key feature in its catalytic activity.

Role as Catalysts or Pre-catalysts

Ionic liquids containing the tetrachloroferrate(1-) anion, such as 1-ethyl-3-methylimidazolium tetrachloroferrate, have been employed as catalysts in various organic reactions. alfa-chemical.com They have shown efficacy in reactions like the oxidation of sulfides to sulfoxides and the reduction of nitrobenzene (B124822) to aniline. alfa-chemical.com The ionic liquid can often act as both the solvent and the catalyst, simplifying the reaction setup and workup. chemimpex.com

In some applications, the tetrachloroferrate(1-) species serves as a pre-catalyst. For example, in the ionothermal carbonization of biomass, imidazolium tetrachloroferrate ionic liquids act as both the solvent and a catalyst precursor. rsc.org The [FeCl₄]⁻ anion's Lewis acidity facilitates the dehydration and subsequent carbonization of lignocellulosic material like sugarcane bagasse to produce advanced carbon materials known as ionochars. rsc.org

Promotion of Environmentally Benign Processes

The use of tetrachloroferrate(1-)-based ionic liquids aligns with the principles of green chemistry. mdpi.comnih.gov Their negligible vapor pressure significantly reduces air pollution compared to volatile organic solvents. nih.gov Furthermore, the magnetic properties of many [FeCl₄]⁻-based MILs allow for their simple and efficient recovery and reuse, minimizing waste and catalyst loss. acs.orgresearchgate.net

An interesting application in environmental remediation is the use of tetrachloroferrate(1-) anions for the regeneration of ion-exchange resins loaded with perchlorate (B79767) (ClO₄⁻). researchgate.netacs.org The high affinity of the [FeCl₄]⁻ anion for the resin allows it to effectively displace the strongly bound perchlorate, enabling the reuse of the resin. researchgate.netacs.org This process provides an effective and environmentally friendlier alternative to conventional regeneration methods. researchgate.net

Electrochemical Applications

The electrochemical properties of tetrachloroferrate(1-)-containing ionic liquids have garnered significant interest for various applications, including energy storage. rsc.org The presence of mobile ions makes them good ionic conductors, a prerequisite for use as electrolytes in devices like batteries and supercapacitors. chemimpex.com

Studies on ionic liquids such as 1-ethyl-3-methylimidazolium tetrachloroferrate have demonstrated their potential to enhance the performance of energy storage devices by facilitating ion transport and improving charge-discharge efficiency. The electrochemical behavior of a series of tetrachloroferrate(1-) ionic liquids with different cations has been investigated, revealing quasi-reversible electron transfer processes. rsc.org The diffusion coefficients for these compounds were found to be around 7.55 × 10⁻⁸ cm²/s, and the heterogeneous rate constants were approximately 3.60 × 10⁻³ cm/s, indicating moderately fast electron transfer. rsc.orgrsc.orgucl.ac.uk

Furthermore, the redox activity of the [FeCl₄]⁻ anion makes it a candidate for use as a redox-active species in nonaqueous redox flow batteries. researchgate.net For example, N-butyl pyridinium tetrachloroferrate has shown promising electrochemical behavior and solubility in relevant solvents, suggesting its potential for green energy storage systems. researchgate.net

Precursors for Advanced Inorganic Materials

The tetrachloroferrate(1-) anion serves as a versatile building block or precursor in the synthesis of a variety of advanced inorganic and hybrid materials. rsc.orgresearchgate.net Its presence can introduce specific functionalities, such as magnetism and electroactivity, into the final material. rsc.orgresearchgate.net The synthesis often involves an anion-exchange reaction where a halide salt is reacted with an iron(III) source to form the [FeCl₄]⁻ complex. rsc.org This approach has been used to create a range of materials, from molecular ferroelastics to functionalized clays (B1170129). rsc.orgacs.orgrsc.org

A significant breakthrough in materials science has been the development of molecular ferroelastics with promising optoelectronic properties, where the tetrachloroferrate(1-) anion plays a crucial role. Ferroelastic materials can undergo a reversible spontaneous strain in response to external stress, making them useful for applications like mechanical switches and sensors. researchgate.netchinesechemsoc.org

Ferrocenium (B1229745) tetrachloroferrate is a notable example of an organometallic compound that exhibits these properties. acs.orgresearchgate.netnih.gov This material undergoes a ferroelastic phase transition at a high Curie temperature (Tc) of 407.7 K. acs.orgnih.gov A key feature of ferrocenium tetrachloroferrate is its unusually narrow band gap of 1.61 eV, which is a significant advancement as most molecular ferroelastics have band gaps exceeding 2.0 eV, limiting their electronic applications. acs.orgresearchgate.netnih.gov The narrow band gap, confirmed by UV-vis absorption spectra and density-functional theory (DFT) calculations, is determined by both the ferrocenium cation and the tetrachloroferrate(1-) anion. acs.orgnih.gov This ideal semiconducting characteristic makes the material a promising candidate for optoelectronic devices, including photovoltaic applications. acs.orgresearchgate.netnih.gov

Key properties of this molecular ferroelastic are summarized in the table below.

| Property | Value | Compound | Source(s) |

| Compound Name | Ferrocenium tetrachloroferrate | Ferrocenium tetrachloroferrate | acs.orgnih.gov |

| Ferroelastic Phase Transition Temperature (Tc) | 407.7 K | Ferrocenium tetrachloroferrate | acs.orgnih.gov |

| Spontaneous Strain | 0.1088 | Ferrocenium tetrachloroferrate | acs.orgnih.gov |

| Band Gap | 1.61 eV | Ferrocenium tetrachloroferrate | acs.orgnih.gov |

The tetrachloroferrate(1-) anion is instrumental in functionalizing hybrid materials, imparting properties such as magnetism. rsc.orgresearchgate.net Magnetic ionic liquids (MILs) containing [FeCl₄]⁻ can be incorporated into porous structures like membranes or minerals to create functional composites. rsc.org This approach combines the properties of the ionic liquid with the structural advantages of the host material.

For instance, hypercross-linked microporous polystyrene membranes have been functionalized with an ionic liquid containing the tetrachloroferrate(1-) anion. rsc.org Analysis of the recycled membrane material confirmed that the catalytic active sites, which include the tetrachloroferrate(1-) anion, remain present after use, highlighting the potential for creating robust, reusable catalytic systems. rsc.org

In the context of clay minerals, which are investigated for energy storage applications due to their porous structures and high surface areas, functionalization is a key strategy to enhance their performance. ucl.ac.uk While direct functionalization of clays with tetrachloroferrate(1-) is an area of ongoing research, the principles of creating hybrid materials suggest a viable pathway. By incorporating tetrachloroferrate(1-), it is possible to introduce magnetic responsiveness or catalytic activity to the clay structure, expanding its utility in applications like environmental remediation or advanced energy devices. rsc.orgresearchgate.net

Materials containing the tetrachloroferrate(1-) anion, particularly magnetic ionic liquids, are being investigated for their gas adsorption properties. rsc.orgresearchgate.net The ability to capture specific gases is crucial for applications in gas separation, storage, and environmental remediation. hidenisochema.com The unique physicochemical properties of these materials, including their tunable structures, can be exploited to design materials with high selectivity and capacity for certain gases. rsc.orgresearchgate.net

The study of gas sorption involves measuring the amount of gas that adheres to the surface of a solid material under specific conditions of temperature and pressure. hidenisochema.com Research into tetrachloroferrate(1-)-based materials explores their potential to adsorb gases like carbon dioxide, sulfur dioxide, and others. rsc.orgresearchgate.net The interaction between the gas molecules and the functional groups within the material, including the tetrachloroferrate(1-) anion, governs the adsorption process. nih.gov The magnetic nature of many tetrachloroferrate(1-) ionic liquids offers an additional advantage: the potential for easy separation and regeneration of the adsorbent material using an external magnetic field. rsc.orgresearchgate.net This feature is particularly attractive for developing efficient and cost-effective gas capture technologies. rsc.org

Q & A

Q. How is tetrachloroferrate(1-) synthesized for use in ionic liquids, and what analytical methods validate its purity?

Tetrachloroferrate(1-) is commonly synthesized via metathesis reactions between iron(III) chloride and chloride salts of organic cations (e.g., imidazolium derivatives). For example, mixing 1-butyl-3-methylimidazolium chloride ([C₄C₁Im]Cl) with FeCl₃ in a 1:1 molar ratio under anhydrous conditions yields [C₄C₁Im][FeCl₄]. Validation includes:

- Elemental analysis to confirm stoichiometry.

- Raman spectroscopy to detect the FeCl₄⁻ vibrational modes (~330 cm⁻¹ for symmetric stretching) .

- ¹³C NMR to observe contact shifts in paramagnetic ionic liquids (e.g., ~500 ppm downfield shifts for imidazolium cations) .

Q. What spectroscopic techniques are used to confirm the structure of tetrachloroferrate(1-) in solution?

- UV-Vis spectroscopy : FeCl₄⁻ exhibits absorption bands at ~350 nm (ligand-to-metal charge transfer) and ~700 nm (d-d transitions), sensitive to solvent polarity .

- FT-Raman spectroscopy : Identifies Fe-Cl symmetric stretching modes (e.g., 330–340 cm⁻¹), confirming anion integrity .

- Magnetic susceptibility measurements : Paramagnetic behavior (high-spin Fe³⁺, μeff ≈ 5.9 μB) distinguishes FeCl₄⁻ from diamagnetic analogs .

Q. How does the choice of cation influence the stability of tetrachloroferrate(1-) in ionic liquids?

Bulky cations (e.g., 1-butyl-3-methylimidazolium) enhance stability by reducing ion-pair dissociation. Key factors:

- Cation-anion interactions : NMR shows shorter distances between FeCl₄⁻ and alkyl chain carbons in imidazolium cations at higher concentrations, indicating stronger electrostatic interactions .

- Thermogravimetric analysis (TGA) : Decomposition temperatures >250°C for [C₄C₁Im][FeCl₄] confirm thermal stability .

Advanced Research Questions

Q. How does the local structure of tetrachloroferrate(1-) influence magnetic behavior in ionic liquids?

Magnetic properties arise from high-spin Fe³⁺ (d⁵ configuration) and anion-cation ordering:

- Magnetic susceptibility : FeCl₄⁻-based liquids exhibit strong paramagnetism (χ ≈ 1.2 × 10⁻³ emu/mol at 300 K) due to unpaired electrons .

- Field-responsive behavior : Local alignment of FeCl₄⁻ under magnetic fields causes surface deformation (e.g., bending near magnets), attributed to short-range antiferromagnetic interactions .

- Neutron scattering : Reveals transient clusters of FeCl₄⁻ anions in imidazolium matrices, enhancing cooperative magnetism .

Q. What methodologies elucidate reversible phase transitions in tetrachloroferrate(1-) hybrid materials?

- Differential scanning calorimetry (DSC) : Detects endothermic peaks at ~400 K during dehydration of hydrate phases (e.g., [C₇H₁₃N][FeCl₄]·H₂O), indicating structural transitions .

- Single-crystal X-ray diffraction : Resolves anion-cation rearrangements during phase changes, such as loss of crystallographic symmetry upon water removal .

- Dielectric spectroscopy : Measures permittivity changes (ε′ > 100 at 1 kHz) near transition temperatures, linked to cation reorientation .

Q. How effective is tetrachloroferrate(1-) in regenerating ion-exchange resins for contaminant removal?

FeCl₄⁻ displaces oxyanions (e.g., perchlorate, ClO₄⁻) from resins via ligand exchange:

- Column elution studies : Using 0.5 M FeCl₃ in 50% ethanol/HCl achieves >90% perchlorate recovery from Purolite™ A-520E resin .

- Cyclic regeneration : Resins retain >80% capacity after 7 regeneration cycles, confirmed by breakthrough curves and anion chromatography .

- Mechanism : FeCl₄⁻’s high charge density (-1) and Cl⁻ ligand mobility drive competitive adsorption .

Q. What computational approaches model anion-cation interactions in tetrachloroferrate(1-) systems?

- DFT calculations : Predict Fe-Cl bond lengths (~2.18 Å) and interaction energies (~-450 kJ/mol) between FeCl₄⁻ and imidazolium cations .

- Molecular dynamics (MD) simulations : Reveal preferential orientation of FeCl₄⁻ near cationic head groups in ionic liquids, affecting diffusion coefficients .

- Magnetic coupling analysis : Exchange integrals (J ≈ -2.5 cm⁻¹) from broken-symmetry DFT explain weak antiferromagnetic ordering in solid-state hybrids .

Data Contradictions and Resolutions

- Magnetic vs. structural ordering : While some studies attribute magnetic responses solely to FeCl₄⁻ , others emphasize cation-anion cooperativity . Resolution requires combining neutron scattering (local structure) and SQUID magnetometry (bulk properties).

- Regeneration efficiency : Discrepancies in resin capacity after regeneration (e.g., 49.6% vs. 64% in different trials ) highlight the need for standardized HCl/ethanol ratios and flow rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.